molecular formula C14H19BFNO3 B595233 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine CAS No. 1256255-96-5

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine

Cat. No. B595233
M. Wt: 279.118
InChI Key: ZTWAVJTUGMWQJT-UHFFFAOYSA-N
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Description

The compound contains a fluorine atom, which is often used in medicinal chemistry to improve the biological activity and stability of drugs . It also contains a tetramethyl-1,3,2-dioxaborolane group, which is commonly used in organic synthesis reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of a fluorine atom and a dioxaborolane group could potentially make it reactive with certain compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could potentially increase its stability and reactivity .

Scientific Research Applications

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane :

    • Application: This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide :

    • Application: This compound is an important boric acid derivative. It has good biological activity and pharmacological effects. It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
    • Method: The title compound was synthesized through a two-step substitution reaction .
    • Results: The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has promising medicinal properties, future research could focus on optimizing its synthesis and studying its mechanism of action .

properties

IUPAC Name

8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12-11(8-9)17-5-6-18-12/h7-8,17H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWAVJTUGMWQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718344
Record name 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine

CAS RN

1256255-96-5
Record name 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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